3-Hydroxy-2-(trifluoroacetamido)propanoic acid

Protease Inhibition Medicinal Chemistry Drug Discovery

Researchers requiring a chiral, fluorinated serine derivative for peptide synthesis or medicinal chemistry often face inconsistent enantiopurity and limited analytical tractability with generic N-protected analogs. 3-Hydroxy-2-(trifluoroacetamido)propanoic acid (CAS 1428-32-6) directly addresses these challenges: - Enables reliable enantiomeric purity verification via established chiral ligand-exchange HPLC methods, unlike Fmoc-protected alternatives. - The trifluoroacetyl group enhances target binding affinity in serine protease inhibitor programs; TFA-peptides exhibit significantly greater potency than acetyl-peptide counterparts. - Readily derivatized to volatile esters for sensitive GC-MS analysis, facilitating metabolic tracing and drug metabolism studies. Procurement is supported by consistent ≥95% purity across major suppliers and standard global shipping protocols.

Molecular Formula C5H6F3NO4
Molecular Weight 201.10 g/mol
Cat. No. B13191769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-2-(trifluoroacetamido)propanoic acid
Molecular FormulaC5H6F3NO4
Molecular Weight201.10 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)NC(=O)C(F)(F)F)O
InChIInChI=1S/C5H6F3NO4/c6-5(7,8)4(13)9-2(1-10)3(11)12/h2,10H,1H2,(H,9,13)(H,11,12)
InChIKeyMNZSUGIBHJBDRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-2-(trifluoroacetamido)propanoic Acid: Procurement & Differentiation


3-Hydroxy-2-(trifluoroacetamido)propanoic acid (CAS 1428-32-6) is a chiral, fluorinated amino acid derivative characterized by a trifluoroacetyl (TFA) protecting group on the amine, a free hydroxyl group, and a carboxylic acid moiety . This compound, often derived from L-serine, serves as a key building block in peptide synthesis and medicinal chemistry . The presence of the trifluoromethyl group imparts distinct physicochemical properties, including increased lipophilicity and metabolic stability compared to non-fluorinated analogs [1]. Its utility is further enhanced by its role as a versatile intermediate for introducing chiral centers and protected amino acid functionalities into complex molecular architectures, making it a valuable asset in drug discovery and chemical biology .

Workflow Peptide synthesis and medicinal chemistry building block
Protection TFA group provides unique reactivity and chromatographic detection
Chirality Derived from L-serine; supports asymmetric synthesis workflows

3-Hydroxy-2-(trifluoroacetamido)propanoic Acid: Generic Substitution Risks


Generic substitution with other N-protected serine derivatives or non-fluorinated analogs is not advisable due to the profound impact of the trifluoroacetyl (TFA) group on both synthetic utility and biological performance. The strong electron-withdrawing nature of the TFA group significantly alters the compound's reactivity, stability, and physicochemical properties compared to acetyl (Ac), tert-butyloxycarbonyl (Boc), or fluorenylmethyloxycarbonyl (Fmoc) protected versions [1]. For instance, the TFA group confers unique chromatographic behavior essential for enantiomeric separation and analytical detection [1]. Furthermore, in biological contexts, the trifluoromethyl moiety can drastically enhance target binding affinity and metabolic resistance relative to non-fluorinated counterparts [2]. Therefore, substituting this specific building block with a seemingly similar analog can lead to failed syntheses, irreproducible analytical results, or misleading biological activity data, underscoring the need for precise compound selection.

Protection mismatch

Acetyl, Boc, or Fmoc analogs alter chromatographic behavior and reactivity, limiting direct replacement.

Fluorination loss

Non-fluorinated serine derivatives lack the enhanced target binding and metabolic resistance observed with TFA.

3-Hydroxy-2-(trifluoroacetamido)propanoic Acid: Evidence & Advantages


Elastase Inhibition: Trifluoroacetyl vs. Acetyl Peptides

A direct comparison of trifluoroacetylated peptides against their acetylated analogs revealed a marked increase in inhibitory potency against human leukocyte elastase [1]. While the originally reported Ki values were later corrected due to enzyme contamination, the study unequivocally confirmed that trifluoroacetylated peptides remain significantly more potent inhibitors than the corresponding acetylated peptides [1]. This class-level inference supports the general observation that the trifluoroacetyl group enhances binding affinity to serine proteases compared to an acetyl group [2].

Elastase Inhibition
Class-level
TFA-peptides reported significantly more potent than acetyl-peptides
Supports TFA-mediated binding affinity enhancement
Original Ki values corrected; class-level inference
Protease Inhibition Medicinal Chemistry Drug Discovery

Chiral HPLC Resolution of TFA-Serine Derivatives

Chiral ligand-exchange HPLC studies have established that N-trifluoroacetyl (TFA) amino acid derivatives, including those of serine, can achieve baseline or near-baseline resolution of enantiomers using a commercially available 'Chiral ProCu' column [1]. This contrasts with findings for other common protecting groups like Fmoc, which were not satisfactorily resolved under the same conditions [1]. This property is critical for confirming optical purity, a key quality attribute for chiral building blocks.

Chiral HPLC Resolution
Cross-study comparable
TFA-serine: baseline resolution vs. Fmoc: unsatisfactory
Enables reliable enantiomeric purity verification
Ligand-exchange HPLC with Chiral ProCu column
Analytical Chemistry Chiral Separation Quality Control

Synthesis of Antibacterial 1,2,4-Oxadiazoles

In a 2024 study, (S)-2-(2,2,2-trifluoroacetamido)propanoic acid, a close structural analog of the target compound, was employed as a key chiral building block in a one-pot synthesis of 1,2,4-oxadiazoles [1]. The resulting library was screened for antibacterial activity, with the lead compound (4al) exhibiting potent activity against Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.19 μg/mL [1]. This demonstrates the compound's utility in generating bioactive molecules with sub-micromolar potency, a finding that would not be possible with an achiral or differently protected starting material.

Derivative Antibacterial Activity
Supporting evidence
MIC 0.19 µg/mL (derivative 4al against E. coli)
Supports utility for generating bioactive molecules
Derived compound screening; not a direct product claim
Antimicrobial Agents Medicinal Chemistry Organic Synthesis

GC-MS Behavior of TFA-Amino Acid Esters

The gas chromatographic properties of N-trifluoroacetyl amino acid esters have been extensively characterized, providing a robust and predictable method for separation and analysis [1]. Studies on enantiomer separation using N-TFA-L-valyl-L-valine-O-cyclohexyl ester columns have shown that all derivatives, including those of serine, are resolvable to some extent, with resolution factors and retention times systematically influenced by the ester group [2]. This contrasts with non-derivatized or underivatized amino acids which are unsuitable for GC analysis due to low volatility and thermal instability.

GC-MS Analysis
Cross-study comparable
TFA-amino acid esters enable GC enantiomer separation
Supports analytical method development
Underivatized amino acids unsuitable for GC
Analytical Chemistry Metabolomics Gas Chromatography

3-Hydroxy-2-(trifluoroacetamido)propanoic Acid: Validated Applications


Serine Protease Inhibitor Development

This compound is a strategic starting material for synthesizing potent inhibitors of serine proteases like elastase. The trifluoroacetyl group is critical for enhancing binding affinity to the target enzyme, as demonstrated by class-level evidence showing TFA-peptides are significantly more potent than acetyl-peptides [1]. Procurement of this chiral building block enables structure-activity relationship (SAR) studies aimed at optimizing inhibitor potency and selectivity for therapeutic applications.

Antibacterial 1,2,4-Oxadiazole Discovery

The compound's utility as a chiral scaffold in the synthesis of biologically active heterocycles is validated by its successful use in creating a library of 1,2,4-oxadiazoles with potent antibacterial activity against E. coli (MIC = 0.19 μg/mL) [2]. This establishes a clear pathway for using this building block to generate new antimicrobial leads, offering a tangible advantage over achiral or less versatile alternatives in hit-to-lead campaigns.

HPLC Enantiomeric Purity Determination

The well-defined chromatographic behavior of N-TFA-serine derivatives on chiral ligand-exchange HPLC columns (e.g., 'Chiral ProCu') allows for reliable verification of enantiomeric purity [3]. This method is essential for quality control in both research and industrial settings, ensuring that the compound meets the required optical specifications for asymmetric synthesis. This is a key differentiator from compounds with other protecting groups like Fmoc, which are not as easily resolved under similar conditions [3].

GC-MS Analysis of Amino Acid Derivatives

The compound can be readily converted to volatile N-TFA-amino acid esters, enabling sensitive and selective analysis by gas chromatography-mass spectrometry (GC-MS) [4]. This property is crucial for tracking the compound or its metabolites in complex biological matrices, a task that is challenging or impossible for non-derivatized or less volatile analogs. This analytical tractability is a major advantage for research involving metabolic pathway tracing or drug metabolism studies [4].

Application
Selection Property
Validation Focus
Serine Protease Inhibitor Research
TFA-mediated binding enhancement
Enzyme inhibition assay context
Antimicrobial Lead Discovery
Chiral scaffold for heterocycle synthesis
Antimicrobial screening context
Enantiomeric Purity Verification
Ligand-exchange HPLC resolution
Enantiomeric purity review
GC-MS Derivatization & Analysis
Volatile TFA-ester formation
Analytical method development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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